Regioisomeric Identity: Differentiation from 2-Amino-4-methylphenoxy Azetidine Isomers by Molecular Formula and CAS Number
The target compound bears the 3-amino-4-methylphenoxy substitution (amino group meta to the ether-linked methylene, methyl para), contrasting with the 4-amino-2-methylphenoxy regioisomer (CAS 2357407-58-8) where the amino and methyl positions are swapped on the aromatic ring [1]. While both regioisomers share identical nominal purity specifications (95%), they are structurally distinct, non-interchangeable entities with different CAS numbers, MDL identifiers, and molecular connectivity that influence electronic properties and downstream reactivity .
| Evidence Dimension | Regioisomeric structure (amino/methyl substitution pattern on phenoxy ring) and commercial availability |
|---|---|
| Target Compound Data | CAS 2270906-50-6; MDL MFCD31716219; 3-amino-4-methylphenoxy substitution; purity 95%; molecular formula C16H24N2O3; molecular weight 292.37 g/mol |
| Comparator Or Baseline | tert-Butyl 3-(4-amino-2-methylphenoxy)azetidine-1-carboxylate: CAS 2357407-58-8; MDL MFCD32633121; 4-amino-2-methylphenoxy substitution; purity 95%; molecular formula C15H22N2O3; molecular weight 278.35 g/mol |
| Quantified Difference | Non-identical compounds: different CAS registry numbers, different MDL identifiers, different molecular formula (C16H24N2O3 vs. C15H22N2O3), molecular weight difference of 14.02 g/mol (consistent with one additional CH2 unit from the methylene linker present in the target compound but absent in the comparator) |
| Conditions | Commercial catalog comparison based on regulatory identifiers and vendor certificates of analysis |
Why This Matters
Procuring the incorrect regioisomer yields a compound with different connectivity, electronic character, and synthetic behavior, potentially invalidating a patented synthetic route for CB1 antagonist preparation [1].
- [1] Baker, R.K.; Hale, J.J.; Miao, S.; Rupprecht, K.M. Heterocycle-substituted 3-alkyl azetidine derivatives. U.S. Patent US-8623860-B2, January 7, 2014. Assignee: Merck & Co., Inc. View Source
